molecular formula C14H12Cl2O2 B6381998 3-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol CAS No. 1261921-93-0

3-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol

Cat. No.: B6381998
CAS No.: 1261921-93-0
M. Wt: 283.1 g/mol
InChI Key: YAWKFKHOQGKNLD-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol is a chemical compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Properties

IUPAC Name

3-chloro-5-(2-chloro-4-ethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O2/c1-2-18-12-3-4-13(14(16)8-12)9-5-10(15)7-11(17)6-9/h3-8,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWKFKHOQGKNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686142
Record name 2',5-Dichloro-4'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-93-0
Record name 2',5-Dichloro-4'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol typically involves the following steps:

    Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group (often a halide) on an aromatic ring with a nucleophile. For instance, the reaction between 2-chloro-4-ethoxyphenol and 3-chlorophenol under basic conditions can yield the desired compound.

    Electrophilic Aromatic Substitution: This method can also be employed where an electrophile replaces a hydrogen atom on the aromatic ring. The presence of electron-withdrawing groups like chloro can direct the substitution to specific positions on the ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions (temperature, pressure, solvent choice) is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chloro substituents or convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide for nucleophilic substitution and acids like sulfuric acid for electrophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated phenols or fully reduced hydrocarbons.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

3-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its phenolic structure which is common in many bioactive compounds.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol involves its interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro substituents can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt their function.

Comparison with Similar Compounds

Similar Compounds

    Chloroxylenol: Another chlorinated phenol with antimicrobial properties.

    Triclosan: A widely used antimicrobial agent with a similar phenolic structure.

Uniqueness

3-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

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